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Compound of Interest

Compound Name: 2-lodo-1,3-dimethoxybenzene

Cat. No.: B102195

An In-depth Technical Guide to the Crystal Structure Analysis of 2-lodo-1,3-
dimethoxybenzene

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-
lodo-1,3-dimethoxybenzene (CsH9lO2), tailored for researchers, scientists, and professionals
in drug development. The document details the crystallographic data, experimental protocols,
and molecular geometry of the compound.

Introduction

2-lodo-1,3-dimethoxybenzene is an organic compound that serves as a valuable intermediate
in organic synthesis.[1] Understanding its three-dimensional structure is crucial for predicting its
reactivity, intermolecular interactions, and potential applications in medicinal chemistry and
materials science. This guide summarizes the key findings from the single-crystal X-ray
diffraction analysis of this compound.

Crystallographic Data

The crystal structure of 2-lodo-1,3-dimethoxybenzene has been determined by X-ray
crystallography.[2][3] The compound crystallizes in the orthorhombic system with the space
group Cmc2:1.[2] A summary of the key crystallographic data and data collection parameters is
presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-lodo-1,3-dimethoxybenzene[2]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b102195?utm_src=pdf-interest
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.chembk.com/en/chem/2-Iodo-1%203-Dimethoxybenzene
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.researchgate.net/publication/51137811_2-Iodo-13-dimethoxy-benzene
https://pubmed.ncbi.nlm.nih.gov/21583496/
https://www.researchgate.net/publication/51137811_2-Iodo-13-dimethoxy-benzene
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.researchgate.net/publication/51137811_2-Iodo-13-dimethoxy-benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value
Crystal Data

Chemical Formula CsHolO2
Formula Weight 264.05 g/mol
Crystal System Orthorhombic
Space Group Cmc2:

a 12.5767 (13) A
b 8.6788 (8) A

c 8.4338 (9) A
Volume 920.55 (16) A3
z 4

Calculated Density 1.905 Mg/m3
Absorption Coefficient (L) 3.43 mm~1
F(000) 504

Data Collection

Radiation Mo Ka (A = 0.71073 A)
Temperature 296 K
8 range for data collection 3.7°to 27.5°

Index ranges

-15<h<15,-10sk<7,-9<1<10

Reflections collected

Not specified

Independent reflections

840 [R(int) = 0.017]

Refinement

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

840 / not specified / 15.5
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Goodness-of-fit on F2 Not specified
Final R indices [I > 20(I)] R1=0.019, wR2 =0.046
R indices (all data) Not specified

Molecular and Crystal Structure

The asymmetric unit of the crystal structure contains one-half of the 2-lodo-1,3-
dimethoxybenzene molecule, with the other half generated by a mirror plane of symmetry.[2]
[3] The iodine atom, the carbon atom to which it is attached (C4), the opposing carbon atom in
the benzene ring (C1), and its corresponding hydrogen atom lie on this mirror plane.[2]

The crystal packing is characterized by weak intermolecular interactions. Molecules are linked
through C—H---1t interactions, forming one-dimensional chains.[2][3] Additionally, non-bonding
C—I---1t contacts contribute to the formation of chains, creating a zigzag motif when viewed

down the a-axis.[2][3] The key intermolecular distances and angles are summarized in Table 2.

Table 2: Selected Intermolecular Interactions (A, °)[2]

Interaction D-H--A D-H H-A D--A D-H--A
Cl— Cl—

0.93 2.94 3.824 (9) 159
H1A.-Cgl H1A..-Cgl
Interaction C—I---Cg )

distance angle
C4—I1---Cgl C4—I1---Cgl 3.695 (2) 164.17 (14)

Cgl is the centroid of the benzene ring.

Experimental Protocols
Synthesis and Crystallization

Crystals of 2-lodo-1,3-dimethoxybenzene were obtained from a dimethyl sulfoxide solution
containing 2,6-dimethoxybenzoic acid and iodobenzene diacetate.[2][3] The reaction was
carried out under a nitrogen atmosphere at a temperature of 353 K.[2][3]
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X-ray Data Collection and Structure Determination

A suitable single crystal was selected for X-ray diffraction analysis. Data were collected at 296
K using a Bruker SMART APEX CCD area detector diffractometer with graphite-
monochromated Mo Ka radiation.[2] The data were collected using w scans.[2] The structure
was solved by direct methods and refined by full-matrix least-squares on F2 using the
SHELXTL software package.[2] Hydrogen atoms were placed in calculated positions and
refined using a riding model.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of 2-
lodo-1,3-dimethoxybenzene.
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Experimental workflow for the crystal structure analysis.
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Conclusion

The crystal structure of 2-lodo-1,3-dimethoxybenzene has been successfully elucidated,
providing valuable insights into its molecular geometry and intermolecular interactions. The
structure is stabilized by a network of weak C—H---1t and C—I---1t interactions. This detailed
structural information is fundamental for understanding the chemical behavior of this compound
and for its potential use in the design of new molecules in various fields of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

